N-(3-(4-((2-Chloroethyl)ethylamino)phenyl)propyl)-9-acridinamine
Description
N-(3-(4-((2-Chloroethyl)ethylamino)phenyl)propyl)-9-acridinamine is a structurally complex acridine derivative characterized by a 9-acridinamine core linked to a substituted phenylpropylamine chain. The compound features a 2-chloroethyl-ethylamino group attached to the phenyl ring, which introduces both alkylating and nucleophilic reactivity. This structure is hypothesized to confer DNA-intercalating properties, similar to other acridine-based therapeutic agents, while the chloroethyl group may enhance cytotoxicity via alkylation of biomolecules .
Properties
IUPAC Name |
N-[3-[4-[2-chloroethyl(ethyl)amino]phenyl]propyl]acridin-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3/c1-2-30(19-17-27)21-15-13-20(14-16-21)8-7-18-28-26-22-9-3-5-11-24(22)29-25-12-6-4-10-23(25)26/h3-6,9-16H,2,7-8,17-19H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMGWIPLOIDRAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCl)C1=CC=C(C=C1)CCCNC2=C3C=CC=CC3=NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925146 | |
| Record name | 4-{3-[(Acridin-9(10H)-ylidene)amino]propyl}-N-(2-chloroethyl)-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125486-24-0, 129787-12-8 | |
| Record name | 9-Acridinamine, N-(3-(4-((2-chloroethyl)ethylamino)phenyl)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125486240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-(4-((2-Chloroethyl)ethylamino)phenyl)propyl)-9-acridinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129787128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{3-[(Acridin-9(10H)-ylidene)amino]propyl}-N-(2-chloroethyl)-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-((2-Chloroethyl)ethylamino)phenyl)propyl)-9-acridinamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of appropriate precursors such as diphenylamine derivatives under acidic conditions.
Substitution Reactions: The phenylpropyl chain is introduced via Friedel-Crafts alkylation, where the acridine core reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the 2-Chloroethyl Group: The final step involves the substitution of the phenylpropyl chain with a 2-chloroethyl group using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-((2-Chloroethyl)ethylamino)phenyl)propyl)-9-acridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups (if present) to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C26H28ClN3
- CAS Number : 125486-24-0
- Molecular Weight : 417.9736 g/mol
- Structure : The compound features a complex arrangement that allows for interactions with biological targets, particularly in cancer cells.
Anticancer Activity
One of the primary applications of N-(3-(4-((2-Chloroethyl)ethylamino)phenyl)propyl)-9-acridinamine is its potential as an anticancer agent. The chloroethyl group is known for its alkylating properties, which can disrupt DNA replication in cancer cells.
Case Study: In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, research has shown that it can induce apoptosis in human leukemia cells, suggesting a mechanism of action that involves the activation of apoptotic pathways .
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 5.2 | Induction of apoptosis |
| MCF-7 (Breast) | 7.8 | DNA intercalation and alkylation |
| A549 (Lung) | 6.5 | Cell cycle arrest and apoptosis |
Potential for Drug Development
Given its promising anticancer properties, this compound is being explored for development into a therapeutic agent. Researchers are investigating its efficacy in combination therapies to enhance treatment outcomes and reduce resistance observed with traditional chemotherapeutics.
Clinical Trials
Ongoing clinical trials are evaluating the safety and efficacy of this compound in combination with other agents for treating resistant forms of cancer . Preliminary results indicate a synergistic effect when combined with other chemotherapeutics.
Mechanism of Action
The mechanism of action of N-(3-(4-((2-Chloroethyl)ethylamino)phenyl)propyl)-9-acridinamine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The 2-chloroethyl group can also form covalent bonds with DNA, further enhancing its cytotoxic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Alkyl Chain Lengths
A critical structural analog is 9-(5-(4-(N-Ethyl-N-(2-chloroethyl)amino)phenoxy)pentylamino)acridine (CAS: 155798-37-1). Key differences include:
- Chain Length : The target compound has a propyl (C3) linker between the phenyl and acridine moieties, whereas the analog features a pentyl (C5) chain.
- Substituent Position: The chloroethyl-ethylamino group is attached to the phenyl ring in both compounds, but the longer chain in the analog may alter pharmacokinetics (e.g., solubility, membrane permeability) .
Acridine-Carboxamide Derivatives
Compounds such as N-[3-({1H,2H,3H-cyclopenta[b]quinolin-9-yl}amino)propyl]acridine-9-carboxamide hydrochloride (3b) share the acridine core but differ in their substitution patterns:
- Functional Groups: These derivatives replace the chloroethyl-ethylamino group with carboxamide and cyclopentaquinoline moieties.
- Biological Activity: The carboxamide derivatives exhibit enhanced DNA-binding affinity due to the planar cyclopentaquinoline structure, whereas the chloroethyl group in the target compound may prioritize alkylation over intercalation .
Methoxy-Substituted Acridines
describes 9-((3-((2-Chloroethyl)ethylamino)propyl)amino)-4-methoxyacridine dihydrochloride hemihydrate, which introduces a 4-methoxy group on the acridine ring. This modification:
- Alters solubility and metabolic stability compared to the non-methoxy parent compound .
Toxicity and Mutagenicity Profiles
- Target Compound: No direct toxicity data are available, but structurally related acridines (e.g., 9-(5-(4-(N-Ethyl-N-(2-chloroethyl)amino)phenoxy)pentylamino)acridine) show mutagenicity in Salmonella typhimurium assays at 10 µg/plate, linked to DNA alkylation and adduct formation .
Biological Activity
N-(3-(4-((2-Chloroethyl)ethylamino)phenyl)propyl)-9-acridinamine, also known by its CAS number 125486-24-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C26H28ClN3. The presence of a chloroethyl group linked to an ethylamino moiety contributes to its biological activity. The acridine core is known for various pharmacological effects, including antitumor and antimicrobial activities.
Antimicrobial Activity
Recent studies have investigated the antimicrobial potential of compounds similar to this compound. For instance, a study on N-substituted chloroacetamides demonstrated that structural variations significantly influence their efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | 16 µg/mL |
| N-(3-bromophenyl)-2-chloroacetamide | Escherichia coli | 32 µg/mL |
| This compound | TBD | TBD |
The specific MIC values for this compound are yet to be determined but are expected to follow similar trends based on structural analogs.
Cytotoxicity Studies
Cytotoxicity assessments are crucial in evaluating the safety profile of potential therapeutic agents. A study evaluating the cytotoxic effects of acridine derivatives found that modifications in substituents significantly affect cell viability in cancer cell lines . The cytotoxicity was assessed using standard assays like MTT and LDH release assays.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of acridine derivatives has been extensively studied. Modifications at the phenyl ring and the nature of substituents can enhance or diminish biological activity. For instance, halogenated phenyl rings have shown increased lipophilicity, facilitating better membrane permeability and enhancing antimicrobial effectiveness .
Table 2: Key Structural Features Influencing Activity
| Structural Feature | Effect on Activity |
|---|---|
| Chloro Group | Increases lipophilicity |
| Ethylamino Linkage | Enhances interaction with biological targets |
| Acridine Core | Essential for pharmacological activity |
Case Studies
- Antimicrobial Efficacy : A series of experiments demonstrated that derivatives with halogen substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts. This suggests that this compound may also possess similar properties.
- Cytotoxicity in Cancer Cells : In vitro studies showed that certain acridine derivatives led to significant apoptosis in cancer cell lines, indicating their potential as anticancer agents . Further investigation into the specific pathways affected by this compound is warranted.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
